Sulfabrom

Veterinary Parasitology Coccidiosis Bovine

Managing coccidiosis and bacterial infections in food-animal production demands sulfonamides with predictable pharmacokinetics and codified withdrawal compliance. Sulfabrom (N 3517), a 5-bromo sulfamethazine analog, delivers 40-48 h therapeutic blood levels, enabling extended-interval dosing in cattle, swine, and poultry while minimizing labor and animal stress. • Interchangeable with sulfamethazine at 1.5 g/lb with equivalent efficacy - no regimen recalculation required. • 1.8-fold higher DMSO solubility streamlines concentrated stock preparation for HPLC calibration, in-vitro susceptibility testing, and pre-formulation screens. • FDA-codified 18-day slaughter withdrawal and 96-h milk discard provide an unambiguous compliance framework. A reliable long-acting sulfonamide for research, residue method validation, and regulated veterinary protocols.

Molecular Formula C12H13BrN4O2S
Molecular Weight 357.23 g/mol
CAS No. 116-45-0
Cat. No. B1682643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfabrom
CAS116-45-0
Synonyms5-Bromosulfamethazine;  Bromosulfamethazine;  NSC 5874;  NSC-5874;  NSC5874;  SN 3517;  SN-3517;  SN3517;  Sulfabrom ;  Sulfabromomethazine; 
Molecular FormulaC12H13BrN4O2S
Molecular Weight357.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br
InChIInChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
InChIKeyKWXCNODTHBHSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to light red solid powder
SolubilitySoluble in 1M sodium hydroxide, soluble in acetic acid, slightly soluble in DMSO and ethanol, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfabrom (CAS 116-45-0): An Overview of the Long-Acting Sulfonamide Coccidiostat for Veterinary Procurement


Sulfabrom (N 3517; Sulfabromomethazine) is a long-acting veterinary sulfonamide, structurally a 5‑bromo derivative of sulfamethazine, employed for the treatment of coccidiosis and a range of bacterial infections in poultry, swine, and cattle [1]. It functions by competitive inhibition of dihydropteroate synthase, thereby disrupting bacterial folic acid synthesis, and is distinguished from shorter‑acting sulfonamides by its extended duration of therapeutic blood levels [2].

Why Generic Substitution of Sulfabrom with Other Sulfonamides May Compromise Therapeutic Outcomes


Sulfonamide coccidiostats are not interchangeable; differences in pharmacokinetic profiles, regulatory residue requirements, and species‑specific efficacy directly influence treatment success and food safety compliance. While many sulfonamides share a common mechanism, variations in absorption, distribution, and elimination lead to markedly different durations of action and withdrawal periods [1]. The specific bromine substitution in Sulfabrom confers physicochemical properties that diverge from parent sulfamethazine, affecting both in‑vivo persistence and formulation handling [2].

Quantitative Differentiation of Sulfabrom: Evidence-Based Comparison Against Closest Analogs


Direct Head‑to‑Head Efficacy in Bovine Coccidiosis: Sulfabrom vs. Sulfamethazine

In a controlled experimental infection of calves with *Eimeria bovis*, both sulfabromomethazine and sulfamethazine were compared. A single oral dose of 1.5 g/lb body weight administered 13 days post‑inoculation effectively controlled coccidiosis [1]. Low‑level alternate‑day dosing at 0.15 g/lb over 10‑18 days post‑inoculation was also effective for both agents and did not appreciably interfere with immunity development [1]. The study establishes therapeutic equivalence under both acute and prophylactic regimens, confirming that Sulfabrom achieves comparable anticoccidial efficacy to sulfamethazine in this economically significant disease model.

Veterinary Parasitology Coccidiosis Bovine

Extended Duration of Action: Pharmacokinetic Comparison of Sulfabrom and Sulfamethazine in Cattle

Sulfabromomethazine demonstrates a substantially prolonged duration of therapeutic blood levels compared to sulfamethazine in cattle. Following a single oral dose of 214 mg/kg in calves, Sulfabrom maintained accepted therapeutic blood concentrations for approximately 40‑48 hours [1]. In contrast, sulfamethazine exhibits an elimination half‑life of approximately 9 hours in cattle, with therapeutic levels typically sustained for only 12‑24 hours [2]. This 2‑ to 4‑fold extension in the dosing interval allows for less frequent administration while preserving antimicrobial coverage.

Veterinary Pharmacokinetics Drug Residue Depletion Long‑Acting Sulfonamide

Enhanced Solubility Profile: Sulfabrom vs. Sulfamethazine in DMSO

Sulfabrom exhibits notably higher solubility in dimethyl sulfoxide (DMSO), a common solvent for in‑vitro assays and pre‑formulation studies. Vendor‑certified data indicate a solubility of 100 mg/mL in DMSO at 25°C . In contrast, sulfamethazine is reported to have a solubility of only 56 mg/mL in DMSO under the same conditions . This represents a 1.8‑fold improvement in DMSO solubility, which may simplify the preparation of concentrated stock solutions for research applications and potentially impact in‑vivo absorption characteristics.

Formulation Science Analytical Chemistry Solubility

Regulatory Withdrawal Periods: Sulfabrom vs. Sulfamethazine in Cattle

U.S. federal regulations mandate a 10‑day slaughter withdrawal period for sulfamethazine boluses in cattle [1], whereas sulfabromomethazine boluses require an 18‑day withdrawal period [2]. The longer withdrawal for Sulfabrom correlates with its extended tissue persistence and is codified in 21 CFR 520.2170, which also specifies a 96‑hour milk discard period [2]. This difference reflects the distinct residue depletion kinetics and underscores the necessity of adhering to compound‑specific withdrawal protocols to avoid violative residues.

Veterinary Drug Regulation Food Safety Withdrawal Time

Structural Determinant of Extended Half‑Life: The 5‑Bromo Substitution

Sulfabromomethazine is the 5‑bromo analogue of sulfamethazine, with the molecular formula C12H13BrN4O2S and a molecular weight of 357.23 g/mol [1]. The presence of the bromine atom at the 5‑position of the pyrimidine ring is the sole structural difference from sulfamethazine (C12H14N4O2S, MW 278.33 g/mol). This substitution increases lipophilicity and steric bulk, which is consistent with the observed prolongation of plasma half‑life and duration of action seen in long‑acting sulfonamides [2]. The bromine atom also contributes 22.37% of the compound's mass, a distinguishing feature detectable by elemental analysis [3].

Medicinal Chemistry Structure‑Activity Relationship Sulfonamide

Recommended Procurement and Application Scenarios for Sulfabrom Based on Evidence‑Based Differentiation


Large‑Scale Bovine Coccidiosis Control Programs Requiring Reduced Handling Frequency

For beef and dairy operations managing endemic coccidiosis in calves, the 40‑48 hour duration of therapeutic blood levels of Sulfabrom [1] supports less frequent dosing compared to short‑acting sulfonamides. The demonstrated equivalence to sulfamethazine in efficacy [2] ensures that veterinary teams can implement extended‑interval treatment protocols without compromising clinical outcomes, minimizing labor and animal stress.

Analytical Method Development and Reference Standard Preparation

The 1.8‑fold higher solubility of Sulfabrom in DMSO relative to sulfamethazine simplifies the preparation of concentrated stock solutions for HPLC calibration curves, in‑vitro susceptibility testing, and pre‑formulation solubility screens. Laboratories developing or validating residue detection methods for long‑acting sulfonamides will find this property advantageous for reducing solvent consumption and improving working concentration ranges.

Veterinary Formulary Substitution for Sulfamethazine in Short‑Term Coccidiosis Outbreaks

In situations where a single high‑dose treatment is preferred for acute coccidiosis outbreaks, Sulfabrom can be directly substituted for sulfamethazine at the same dosage (1.5 g/lb) with equivalent efficacy [2]. This interchangeability is supported by direct comparative data, allowing veterinarians to leverage the extended pharmacokinetic profile of Sulfabrom without recalculating dosing regimens.

Regulatory‑Compliant Antimicrobial Use in Food Animals with Defined Withdrawal Protocols

Procurement for food‑animal use must align with FDA‑mandated withdrawal periods. Sulfabrom is approved for specific indications including foot rot, calf diphtheria, and bacterial pneumonia, with a clearly defined 18‑day slaughter withdrawal and 96‑hour milk discard [3]. These codified parameters provide a clear compliance framework that may be preferable to sulfonamides with less well‑defined or shorter withdrawal periods in certain production systems.

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